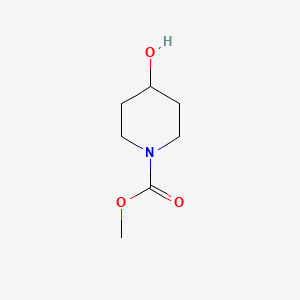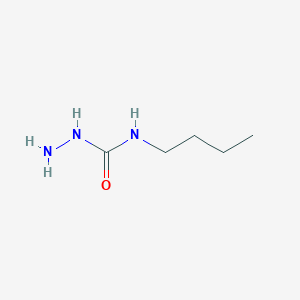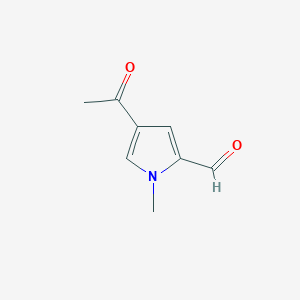
3-Cyanopyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyanopyridine-2-carboxylic acid is a compound that is structurally related to various pyridine derivatives which are often used in the synthesis of more complex chemical entities. While the provided papers do not directly discuss 3-cyanopyridine-2-carboxylic acid, they do provide insights into the chemistry of related pyridine carboxylic acids and their derivatives, which can be extrapolated to understand the properties and reactivity of 3-cyanopyridine-2-carboxylic acid.
Synthesis Analysis
The synthesis of pyridine carboxylic acid derivatives can be achieved through various methods. For instance, the synthesis of 5-cyano-2-pyridinecarboxylic acid is reported to be accomplished by regioselective carbamoylation of 3-cyanopyridine in a Minisci reaction followed by amide hydrolysis . This suggests that similar strategies could potentially be applied to synthesize 3-cyanopyridine-2-carboxylic acid by modifying the position of the functional groups.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized by spectroscopic methods such as FTIR, NMR, and mass spectrometry . These techniques can provide detailed information about the functional groups present and the overall molecular geometry. For example, the structure of metal complexes with 3-hydroxypyridine-2-carboxylic acid was elucidated using X-ray crystallography . Such analytical methods are crucial for confirming the structure of synthesized 3-cyanopyridine-2-carboxylic acid.
Chemical Reactions Analysis
Pyridine carboxylic acids can undergo various chemical reactions. The papers describe reactions such as the formation of cocrystals with bipyridines , photochemical isomerization , and the synthesis of imidazo[1,2-a]pyridine derivatives through multi-component condensation reactions . These studies highlight the reactivity of the carboxylic acid group and the pyridine ring, which are also present in 3-cyanopyridine-2-carboxylic acid, indicating that it may participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine carboxylic acids are influenced by their molecular structure. For instance, the presence of carboxylic acid and pyridine moieties can lead to the formation of hydrogen bonds, as seen in the cocrystallization with bipyridines . The stability of these compounds in various conditions, such as light exposure and different pH levels, has also been investigated . These properties are important for understanding the behavior of 3-cyanopyridine-2-carboxylic acid in different environments and could inform its storage and handling requirements.
Applications De Recherche Scientifique
1. Antiproliferative Activity
- Application Summary: 3-Cyanopyridine derivatives have been synthesized and evaluated for their antitumor activity against the liver carcinoma cell line (HEPG2). The pyridine core is a key constituent in a scope of bioactive compounds which occur artificially and naturally. It has been appeared to have a wide scope of biological applications .
- Methods of Application: Sodium 3-oxo-3- (2-oxo-2 H -chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3- (3-oxo-3 H -benzo [f]chromen-2-yl)prop-1-en-1-olate were prepared and reacted with 2-cyano- N ’- (1-aryl (heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives .
- Results or Outcomes: The results revealed that the pyridine derivatives have promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin .
2. Biosynthesis of Nicotinic Acid
- Application Summary: A novel fungus named ZJB-09150 possessing nitrile-converting enzymes was obtained with 3-cyanopyridine as sole source of nitrogen, which was identified by morphology, biology and 18S rDNA gene sequence as Fusarium proliferatum .
- Methods of Application: The nitrile converting enzymes including nitrilase and nitrile hydratase in ZJB-09150 were induced by ε-caprolactam. Nitrilase obtained in this study showed high activity toward 3-cyanopyridine .
- Results or Outcomes: Under optimized reaction conditions, 60 mM 3-cyanopyridine was converted to nicotinic acid in 15 min, which indicated ZJB-09150 has potentials of application in large scale production of nicotinic acid .
3. Biotransformation to Nicotinic Acid
- Application Summary: The Gordonia terrae was subjected to chemical mutagenesis with the aim of improving the catalytic efficiency of its nitrilase for conversion of 3-cyanopyridine to nicotinic acid. A mutant MN12 generated with MNNG exhibited increase in nitrilase activity .
- Methods of Application: Whole-cell catalysis was adopted for bench-scale synthesis of nicotinic acid, and 100% conversion of 100 mM 3-cyanopyridine was achieved in potassium phosphate buffer (0.1 M, pH 8.0) at 40 °C in 15 min .
4. Pharmaceutical and Dietary Supplements
- Application Summary: Nicotinic acid (niacin or vitamin B3), which can be synthesized from 3-cyanopyridine, finds its applications as pharmaceutical and dietary supplements in food and feed industries. It has a potential anti-inflammatory and antianalgesic effect and is also a popular ingredient in cosmetics .
- Methods of Application: The increasing demand for nicotinic acid underscores the need for more effective and affordable nicotinic acid manufacturing methods, as the current chemical synthesis techniques have intrinsic flaws such as low yields, creation of additional by-products and adverse operational conditions .
- Results or Outcomes: Nitrilase (EC 3.5.5.1) catalyzes hydrolysis of 3-cyanopyridine to nicotinic acid with high selectivity under mild reaction conditions .
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
3-cyanopyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-4-5-2-1-3-9-6(5)7(10)11/h1-3H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQNUUHOZRDQQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508783 |
Source


|
| Record name | 3-Cyanopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanopyridine-2-carboxylic acid | |
CAS RN |
53940-10-6 |
Source


|
| Record name | 3-Cyanopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1337934.png)


![2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid](/img/structure/B1337941.png)


![Benzo[1,3]dioxol-5-YL-hydrazine](/img/structure/B1337945.png)




